Differential Potency: MRT-92 Subnanomolar Activity vs. Vismodegib and LDE225
MRT-92 demonstrates a 7-fold higher potency in inhibiting SAG-induced granule cell proliferation (IC50 = 0.4 nM) compared to vismodegib/GDC-0449 (IC50 ≈ 2.8 nM) and a 15-fold higher potency compared to LDE225 (IC50 ≈ 6.0 nM) . This subnanomolar potency is consistent across multiple Hh-pathway assays, including the Shh-light2 Gli-luciferase reporter assay where MRT-92 (IC50 = 2.8 nM) is 2.5-fold more potent than GDC-0449 (IC50 = 7 nM) [1].
| Evidence Dimension | IC50 for inhibition of Hh pathway activity |
|---|---|
| Target Compound Data | 0.4 nM (GCP proliferation); 2.8 nM (Shh-light2 Gli-luc) |
| Comparator Or Baseline | Vismodegib (GDC-0449): ≈2.8 nM (GCP), 7 nM (Gli-luc); LDE225: ≈6.0 nM (GCP) |
| Quantified Difference | 7-fold (vs. GDC-0449 in GCP); 2.5-fold (vs. GDC-0449 in Gli-luc); 15-fold (vs. LDE225 in GCP) |
| Conditions | SAG-induced rodent cerebellar granule cell (GCP) proliferation; Shh-light2 Gli-dependent luciferase assay |
Why This Matters
Superior potency enables lower working concentrations in vitro, reducing the risk of off-target effects and compound toxicity in cellular assays.
- [1] Hoch, L., Faure, H., Roudaut, H., Schoenfelder, A., Mann, A., Girard, N., Bihannic, L., Ayrault, O., Petricci, E., Taddei, M., Rognan, D., & Ruat, M. (2015). MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor. The FASEB Journal, 29(5), 1817–1829. (Table 1) View Source
